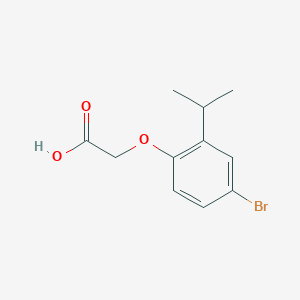

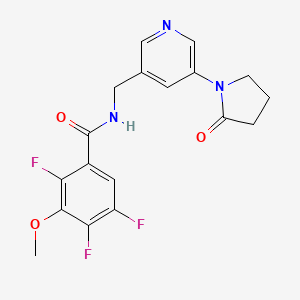

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to (Z)-3-((4-Bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves regioselective bromination and reactions with aldehydes, cyanothioacetamide, α-bromoketones, and bromine, often in the presence of triethylamine in DMF. Such processes highlight the complexity and precision required in synthesizing these acrylonitriles with specific substitutions on the thiazole and phenyl rings (Pakholka et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this category has been elucidated using techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction analysis. These methods have confirmed the detailed structural aspects, including regioselectivity at the thiazole ring's C5 atom and the planarity or non-planarity of the compound's different sections, contributing to their chemical behavior and interactions (Pakholka et al., 2021).

Chemical Reactions and Properties

The chemical behavior of these compounds includes reactions with lithium aluminum hydride to afford derivatives in varying yields, showcasing their reactivity and the potential for further chemical modifications. X-ray diffraction analysis helps in confirming the structures of these derivatives, underscoring the significance of structural characterization in understanding chemical reactivity (Frolov et al., 2005).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure, with crystallography studies revealing how molecular packing and intermolecular interactions influence their solid-state characteristics. These properties can affect the compound's stability, solubility, and optical behavior, which are crucial for potential applications in materials science and pharmaceuticals (Tammisetti et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are pivotal for understanding the compound's functionality and potential uses. Studies focusing on the reduction, condensation, and other chemical transformations provide insights into how these compounds can be utilized and modified for various applications, ranging from materials science to pharmaceuticals (Frolov et al., 2005).

Applications De Recherche Scientifique

Reduction and Derivative Formation

- A study reported the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process highlights the compound's potential in synthesizing derivatives useful in various chemical applications (Frolov et al., 2005).

Optical and Electronic Applications

- Research on donor-acceptor substituted thiophene dyes, including variants of the compound, has demonstrated their application in optoelectronic devices. These compounds are crucial for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior (Anandan et al., 2018).

Synthesis of Novel Compounds

- Another study discussed the recyclization of related compounds to yield various derivatives, demonstrating the compound's utility in synthesizing novel chemical structures with potential applications in medicinal chemistry and material science (Dyachenko et al., 2005).

Antibacterial and Antifungal Properties

- Research on the synthesis and characterization of related thiazole derivatives has shown moderate antibacterial activity against Gram-positive bacteria and high antifungal activity. This suggests potential applications of the compound in developing new antimicrobial agents (Kubba & Rahim, 2018).

Corrosion Inhibition

- A study on the inhibition performances of some thiazole and thiadiazole derivatives against the corrosion of iron, including related compounds, used density functional theory (DFT) calculations and molecular dynamics simulations. This indicates the compound's potential application in corrosion protection (Kaya et al., 2016).

Propriétés

IUPAC Name |

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrClN3S/c1-12-8-15(20)4-7-17(12)23-10-14(9-22)19-24-18(11-25-19)13-2-5-16(21)6-3-13/h2-8,10-11,23H,1H3/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQRRTRWWNGOET-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

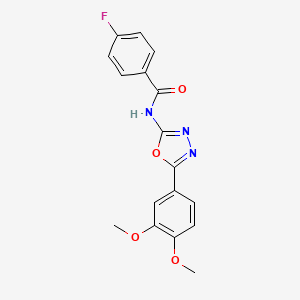

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

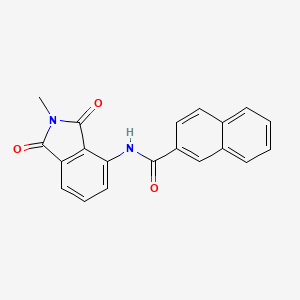

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)

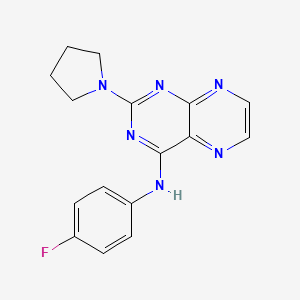

![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)